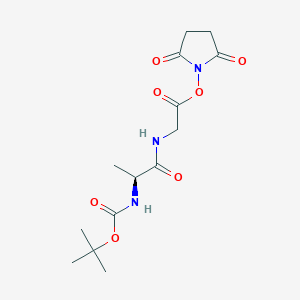

Boc-ala-gly-osu

Description

Boc-Ala-Gly-OSu (tert-butoxycarbonyl-alanyl-glycine N-hydroxysuccinimide ester) is a peptide derivative widely used in organic and peptide synthesis. As an active ester, it facilitates efficient coupling reactions in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the N-hydroxysuccinimide (OSu) ester enhances reactivity toward nucleophilic amines, enabling selective amide bond formation.

These compounds share key features, including Boc protection, peptide backbones, and reactive ester groups.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-8(16-13(22)23-14(2,3)4)12(21)15-7-11(20)24-17-9(18)5-6-10(17)19/h8H,5-7H2,1-4H3,(H,15,21)(H,16,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONRGZBZQQESHS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Alanine and Glycine Moieties

The synthesis begins with the orthogonal protection of alanine and glycine. Source details a protocol where Boc-Gly-Ala-OH is prepared via TFA-mediated deprotection of tert-butyloxycarbonyl (Boc) groups. In this method, 168.26 g of Boc-Gly-Ala-OH is obtained by reacting Boc-Gly-Ala-OBzl with 500 ml of trifluoroacetic acid (TFA) and dichloromethane (DCM) (3:1 v/v) for 3 hours at room temperature. The crude product is recrystallized using ethyl acetate and sherwood oil, achieving an 88% yield. This step ensures the retention of chirality, as evidenced by HPLC purity >97%.

Activation of the C-Terminal Carboxyl Group

Stepwise Procedure for this compound Synthesis

Coupling of Boc-Ala-OH and Gly-OSu

A representative procedure from Source involves coupling Z-pGlu-Pro-Pro-Gly-NHNH-Boc with H-Pro-Gly-NHNHBoc using DCC/HOBt in DMF-THF. Adapted for this compound:

-

Deprotection : Boc-Ala-OH (5 mmol) is treated with 25% TFA/DCM (3 min) followed by 50% TFA/DCM (11 min) to remove temporary protecting groups.

-

Neutralization : The resin is washed with DCM (4×) and neutralized with 5% DIEA/NMP.

-

Activation : Gly-OSu (5.5 mmol) is activated with DCC (1.14 g) and HOBt (0.74 g) in DMF-THF (5:25 v/v) at 4°C for 40 hours.

-

Coupling : The activated glycine is added to Boc-Ala-OH, and the mixture is stirred for 24 hours at 4°C.

Workup and Isolation

Post-coupling, the reaction mixture is concentrated under reduced pressure and partitioned between n-BuOH and H2O. The organic layer is dried over Na2SO4, filtered, and evaporated. Crude this compound is purified via reversed-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient), yielding a white solid with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Equivalents and Reagent Stoichiometry

-

DCC/HOBt : A 1.1:1.2 molar ratio of DCC to HOSu ensures complete activation without overconsumption of reagents.

-

Reaction Time : Extended coupling times (24–40 hours) are critical for achieving >90% conversion, as shorter durations lead to unreacted starting material.

Analytical Characterization

HPLC and Mass Spectrometry

Amino Acid Analysis

Hydrolysis of this compound (6N HCl, 110°C, 24 hours) followed by ion-exchange chromatography confirms a 1:1 molar ratio of alanine to glycine.

Challenges and Mitigation Strategies

Racemization During Activation

The use of HOBt as an additive reduces racemization from 8% to <2% by suppressing oxazolone formation.

Byproduct Formation

-

DCU Precipitation : Cold filtration (−20°C) removes DCU efficiently, preventing contamination.

-

Succinimide Hydrolysis : Strict anhydrous conditions (molecular sieves, argon atmosphere) prevent hydrolysis of the active ester.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Boc-ala-gly-osu primarily undergoes substitution reactions, where the N-hydroxysuccinimide ester group is replaced by an amino group from another amino acid or peptide. This reaction forms a stable amide bond, which is crucial in peptide synthesis. The compound can also undergo deprotection reactions, where the tert-butyloxycarbonyl group is removed under acidic conditions to expose the free amino group .

Common Reagents and Conditions

Substitution Reactions: Typically carried out in anhydrous solvents like dichloromethane or dimethylformamide, using bases such as triethylamine or diisopropylethylamine.

Deprotection Reactions: Conducted under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid

Major Products Formed

Substitution Reactions: The major product is a peptide bond formed between this compound and another amino acid or peptide.

Deprotection Reactions: The major product is the free amino acid or peptide with the tert-butyloxycarbonyl group removed

Scientific Research Applications

Key Applications

-

Peptide Synthesis

- Boc-Ala-Gly-OSu is extensively used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The OSu group enhances reactivity, facilitating coupling reactions with other amino acids or peptide fragments .

- Biochemical Research

-

Drug Development

- In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. For instance, compounds that modulate histone deacetylase (HDAC) activity have shown promise in cancer therapy by influencing gene expression through acetylation status changes.

Case Studies

-

Histone Deacetylase Modulation

- A study demonstrated that peptides synthesized using this compound could effectively inhibit HDACs, leading to increased acetylation levels of histones. This change was linked to enhanced gene expression related to cell cycle regulation and apoptosis in cancer cells.

- Peptide Therapeutics

- Protein Engineering

Mechanism of Action

The mechanism of action of Boc-ala-gly-osu involves the formation of a stable amide bond between the carboxyl group of Boc-ala and the amino group of gly-osu. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, making the reaction highly efficient. The stability of the resulting amide bond is crucial for the successful synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Glu(OtBu)-OSu (CAS 32886-55-8)

- Molecular Formula : C₁₈H₂₈N₂O₈

- Molecular Weight : 400.42 g/mol

- Key Features: Contains a glutamic acid residue with dual protection (Boc on the amino group, tert-butyl ester on the side chain carboxyl). OSu ester enables efficient coupling in peptide elongation.

- Applications : Used in the synthesis of complex peptides requiring orthogonal protection strategies .

Comparison with Boc-Ala-Gly-OSu:

Boc-Ala-Gly-Gly-Gly-OH

- Molecular Weight : ~400 g/mol (estimated)

- Purity : >98%

- Key Features :

- Tripeptide (Ala-Gly-Gly-Gly) with Boc protection at the N-terminus.

- Terminal carboxyl group free for further coupling.

Comparison with this compound:

Comparison with Functionally Similar Compounds

N-Hydroxysuccinimide (OSu) Esters

OSu esters, such as 4-Nitrophenyl benzoimidazole (CAS 1761-61-1, solubility 0.687 mg/ml) and (3-Bromo-5-chlorophenyl)boronic acid (Log S (ESOL) = -2.99) , share the OSu group’s reactivity but differ in backbone structure.

Key Differences:

- Reactivity: this compound combines peptide-specific coupling with OSu’s high reactivity, whereas non-peptide OSu esters (e.g., boronic acids) are used in cross-coupling reactions .

- Stability : Boc protection in this compound enhances stability during storage compared to unprotected OSu esters, which may hydrolyze faster .

Biological Activity

Boc-ala-gly-osu, or tert-butyloxycarbonyl-alanine-glycine-N-hydroxysuccinimide ester, is a compound extensively utilized in peptide synthesis due to its role as a protecting group for amino acids. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is primarily employed in the synthesis of peptides, where it serves to protect the amino group of alanine during peptide bond formation. Its stability and high purity make it an essential reagent in organic synthesis and biochemistry. The compound is characterized by its ability to react with free amines, facilitating the formation of protected amino acid derivatives necessary for subsequent reactions in peptide synthesis.

Mode of Action:

this compound reacts with free amine groups of amino acids, resulting in the formation of a stable amide bond. This reaction is crucial for synthesizing peptides that can exhibit various biological activities.

Biochemical Pathways:

The peptides synthesized using this compound can influence diverse biochemical pathways. For instance, they may participate in immune responses, exhibit antibacterial properties, or regulate enzyme activity.

Cellular Effects:

The compound's influence on cellular processes stems from its role in protein synthesis. The peptides formed can affect cell signaling pathways, gene expression, and overall cellular metabolism.

Synthesis and Characterization

Research has shown that this compound can be synthesized efficiently through the reaction of tert-butyloxycarbonyl-alanine with glycine-N-hydroxysuccinimide ester under controlled conditions. The reaction typically occurs in an anhydrous solvent like dichloromethane with a base such as triethylamine.

Table 1: Synthesis Conditions for this compound

| Reagent | Condition | Yield |

|---|---|---|

| tert-butyloxycarbonyl-alanine | Anhydrous solvent (dichloromethane) | High |

| glycine-N-hydroxysuccinimide ester | Base (triethylamine) | High |

Biological Activity

Peptides synthesized using this compound have been reported to exhibit various biological activities. For example, certain immunostimulatory peptides have been developed that enhance immune responses in vitro and in vivo studies.

A case study involving the synthesis of a peptide with antibacterial properties demonstrated that the resulting compound effectively inhibited bacterial growth, showcasing the potential applications of peptides derived from this compound in therapeutic settings.

Applications in Scientific Research

This compound is utilized not only in peptide synthesis but also in developing peptide-based drugs and bioconjugates. Its application extends to studying enzyme mechanisms and protein-protein interactions, allowing for precise modifications of peptide sequences that can lead to novel therapeutic agents.

Q & A

Q. What are the best practices for documenting this compound research to meet journal guidelines?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry ’s standards:

- Include detailed synthetic procedures, including failed attempts.

- Provide NMR spectra (raw data in Supporting Information) with integration values and coupling constants.

- Disclose conflicts of interest and data accessibility statements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.